1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane
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Overview
Description
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane is a fluorinated ether compound known for its unique chemical properties and applications It is characterized by its high fluorine content, which imparts significant stability and reactivity to the molecule
Preparation Methods
The synthesis of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane typically involves the reaction of hexafluoropropylene oxide with methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially or fully de-fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activation of inflammatory neutrophils and granulocytes, which are involved in the body’s immune response. The compound’s high fluorine content allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane can be compared with other fluorinated ethers, such as:
Sevoflurane: Another fluorinated ether used as an anesthetic agent. It has a similar structure but differs in its specific fluorine arrangement and molecular weight.
Desflurane: A volatile anesthetic with a different fluorine substitution pattern, leading to distinct pharmacokinetic properties.
Properties
CAS No. |
60598-14-3 |
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Molecular Formula |
C4H3F7O |
Molecular Weight |
200.05 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(fluoromethoxy)propane |
InChI |
InChI=1S/C4H3F7O/c5-1-12-4(10,11)2(6)3(7,8)9/h2H,1H2 |
InChI Key |
MGODIJNUVKYCQF-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(C(F)(F)F)F)(F)F)F |
Origin of Product |
United States |
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